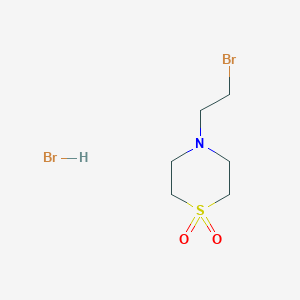
4-(2-溴乙基)硫代吗啉 1,1-二氧化物氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is a chemical compound with the molecular formula C6H13Br2NO2S and a molecular weight of 323.05 g/mol . This compound is a derivative of thiomorpholine, a heterocyclic amine containing sulfur and nitrogen atoms in its ring structure. The presence of the bromoethyl group and the dioxide functionality imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
科学研究应用
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide typically involves the reaction of thiomorpholine with 2-bromoethanol in the presence of an oxidizing agent to introduce the dioxide functionality. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The thiomorpholine ring can undergo further oxidation to form sulfone derivatives.
Reduction: The dioxide functionality can be reduced under specific conditions to yield the corresponding thiomorpholine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the dioxide functionality.
Major Products Formed
Nucleophilic substitution: The major products are substituted thiomorpholine derivatives, depending on the nucleophile used.
Oxidation: The major products are sulfone derivatives of thiomorpholine.
Reduction: The major products are thiomorpholine derivatives with reduced oxygen content.
作用机制
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The dioxide functionality may also play a role in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide can be compared with other similar compounds, such as:
4-(2-Chloroethyl)thiomorpholine 1,1-dioxide: Similar structure but with a chloroethyl group instead of a bromoethyl group. The reactivity and biological activity may differ due to the different halogen atoms.
4-(2-Iodoethyl)thiomorpholine 1,1-dioxide: Contains an iodoethyl group, which may exhibit different reactivity and biological properties compared to the bromoethyl derivative.
Thiomorpholine 1,1-dioxide:
The uniqueness of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPYKOCNZNZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)
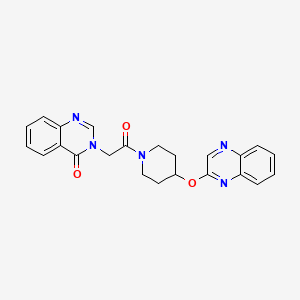
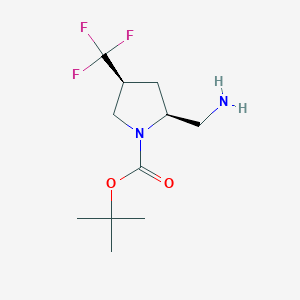
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)
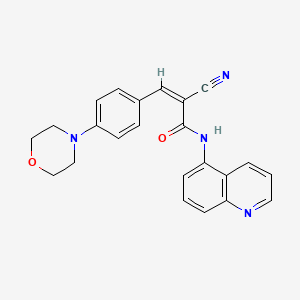
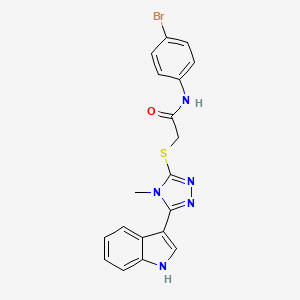
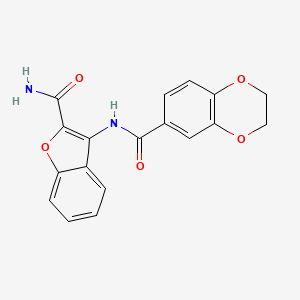
![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)
![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)
![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
